molecular formula C13H20N2 B12096287 N-Cycloheptyl-2-methylpyridin-3-amine

N-Cycloheptyl-2-methylpyridin-3-amine

Cat. No.: B12096287
M. Wt: 204.31 g/mol
InChI Key: GDGFDVRORQMYCC-UHFFFAOYSA-N
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Description

N-Cycloheptyl-2-methylpyridin-3-amine: is an organic compound with the molecular formula C₁₃H₂₀N₂ It features a pyridine ring substituted with a cycloheptyl group at the nitrogen atom and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Cycloheptylamine and 2-Methyl-3-Pyridinecarboxaldehyde Condensation

      Reactants: Cycloheptylamine and 2-methyl-3-pyridinecarboxaldehyde.

      Conditions: The reaction typically occurs in the presence of a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under an inert atmosphere.

      Procedure: The aldehyde group of 2-methyl-3-pyridinecarboxaldehyde reacts with cycloheptylamine to form an imine intermediate, which is subsequently reduced to yield N-Cycloheptyl-2-methylpyridin-3-amine.

  • Reductive Amination

      Reactants: 2-Methyl-3-pyridinecarboxaldehyde and cycloheptylamine.

      Conditions: Catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under hydrogen gas.

      Procedure: The aldehyde and amine react to form an imine, which is then reduced to the desired amine using hydrogen gas in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

      Products: Oxidation of the methyl group can lead to the formation of carboxylic acids or aldehydes.

  • Reduction

      Reagents: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

      Products: Reduction of any imine intermediates formed during synthesis to yield the amine.

  • Substitution

      Reagents: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.

      Products: Substitution reactions can introduce various functional groups onto the pyridine ring, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄).

Scientific Research Applications

Chemistry

    Catalysis: N-Cycloheptyl-2-methylpyridin-3-amine can act as a ligand in coordination chemistry, forming complexes with transition metals that serve as catalysts in various organic reactions.

Biology

    Enzyme Inhibition: This compound may be studied for its potential to inhibit specific enzymes, providing insights into enzyme function and regulation.

Medicine

    Drug Development: Its structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders.

Industry

    Material Science: The compound’s unique properties can be exploited in the development of new materials with specific electronic or mechanical characteristics.

Mechanism of Action

The mechanism by which N-Cycloheptyl-2-methylpyridin-3-amine exerts its effects depends on its interaction with molecular targets such as enzymes or receptors. It may bind to active sites, altering enzyme activity or receptor signaling pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    N-Cyclohexyl-2-methylpyridin-3-amine: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.

    N-Cyclooctyl-2-methylpyridin-3-amine: Features a cyclooctyl group, providing a larger ring size compared to the cycloheptyl group.

Uniqueness

N-Cycloheptyl-2-methylpyridin-3-amine is unique due to its seven-membered cycloheptyl ring, which imparts distinct steric and electronic properties compared to its cyclohexyl and cyclooctyl analogs. These differences can influence its reactivity, binding affinity, and overall chemical behavior.

Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

N-cycloheptyl-2-methylpyridin-3-amine

InChI

InChI=1S/C13H20N2/c1-11-13(9-6-10-14-11)15-12-7-4-2-3-5-8-12/h6,9-10,12,15H,2-5,7-8H2,1H3

InChI Key

GDGFDVRORQMYCC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)NC2CCCCCC2

Origin of Product

United States

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